molecular formula C14H15NO3 B187575 Tert-butyl 6-formyl-1H-indole-1-carboxylate CAS No. 127956-28-9

Tert-butyl 6-formyl-1H-indole-1-carboxylate

Cat. No.: B187575
CAS No.: 127956-28-9
M. Wt: 245.27 g/mol
InChI Key: ZJOBUJIAVBTRMD-UHFFFAOYSA-N
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Description

Tert-butyl 6-formyl-1H-indole-1-carboxylate (TBFIC) is a heterocyclic compound containing an indole ring, a formyl group and a tert-butyl group. It is a white powder and has a melting point of 67-68 °C. TBFIC has been extensively studied in the field of organic synthesis, with the aim of developing new synthetic routes for the synthesis of indole derivatives. TBFIC has also been used in the development of novel drugs and in the study of biological processes.

Advantages and Limitations for Lab Experiments

The use of Tert-butyl 6-formyl-1H-indole-1-carboxylate in laboratory experiments has a number of advantages and limitations. One of the main advantages of using this compound in laboratory experiments is its low cost and availability. This compound is commercially available and is relatively inexpensive compared to other compounds used in organic synthesis. Additionally, this compound is relatively stable and can be stored for long periods of time without significant degradation. On the other hand, this compound has a number of limitations. This compound is sensitive to light and air and should be stored in a dark, airtight container. Additionally, this compound is corrosive and should be handled with care.

Future Directions

There are a number of potential future directions for the use of Tert-butyl 6-formyl-1H-indole-1-carboxylate. One potential direction is the development of novel drugs based on the structure of this compound. This compound has been found to have anti-inflammatory, anti-tumor, and anti-bacterial activities, and further research into the structure-activity relationships of this compound could lead to the development of new drugs. Additionally, this compound could be used in the development of novel catalysts for organic synthesis. This compound has been found to be an effective catalyst for the formation of carbon-carbon bonds, and further research into the structure-activity relationships of this compound could lead to the development of more efficient catalysts for organic synthesis. Finally, this compound could be used in the study of biological processes, such as the regulation of gene expression, the regulation of cell proliferation and differentiation, and the regulation

Scientific Research Applications

Tert-butyl 6-formyl-1H-indole-1-carboxylate has been used in a variety of scientific research applications, including the synthesis of indole derivatives, the development of novel drugs, and the study of biological processes. This compound has been used in the synthesis of indole derivatives, such as indole-3-acetic acid, indole-3-aldehyde, and indole-3-carboxylic acid. This compound has also been used in the development of novel drugs, such as indole-3-acetic acid derivatives, which have been found to have anti-inflammatory, anti-tumor, and anti-bacterial activities. This compound has also been used in the study of biological processes, such as the regulation of gene expression, the regulation of cell proliferation and differentiation, and the regulation of signal transduction pathways.

Properties

IUPAC Name

tert-butyl 6-formylindole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO3/c1-14(2,3)18-13(17)15-7-6-11-5-4-10(9-16)8-12(11)15/h4-9H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJOBUJIAVBTRMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=CC2=C1C=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401228891
Record name 1,1-Dimethylethyl 6-formyl-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401228891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127956-28-9
Record name 1,1-Dimethylethyl 6-formyl-1H-indole-1-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=127956-28-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 6-formyl-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401228891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 6-hydroxymethyl-1H-indole-1-carboxylic acid, 1,1-dimethylethyl ester (Example 31; 5.10 g, 20.6 mmol) and o-iodoxybenzoic acid (prepared by the literature procedure: Frigerio, M.; Santagostino, M. Tetrahedron Lett. 1994, 35, 8019-8022; 8.00 g, 28.6 mmol) in dimethylsulfoxide (25 mL) was stirred at room temperature for 4 h. Water (200 mL) was added and the solution was extracted with dichloromethane (3×100 mL). The combined extracts were washed with brine (200 mL), dried (MgSO4), filtered, evaporated in vacuo. The residual material was chromatographed over silica gel (20-30% ethyl acetate/hexanes) to give 6-formyl-1H-indole-1-carboxylic acid, 1,1-dimethylethyl ester (2.14 g, 42% yield) as a colorless solid.
Quantity
5.1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Three

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